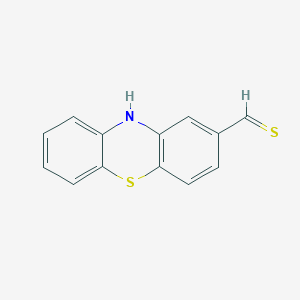

2-Thiomethyl phenothiazine

Description

Historical Context of Phenothiazine (B1677639) Research

The history of phenothiazines traces back to 1883 when Bernthsen first synthesized the parent compound. wikipedia.org However, it was the synthesis of methylene (B1212753) blue in 1876 that marked the beginning of the exploration of phenothiazine derivatives. iiarjournals.orgwikipedia.org Early research in the 1930s and 1940s uncovered the insecticidal, anthelmintic, and antibacterial properties of these compounds. iiarjournals.org A significant breakthrough occurred in the 1940s with the discovery of the antihistamine effects of promethazine (B1679618), a phenothiazine derivative. iiarjournals.org This was followed by the landmark discovery of chlorpromazine (B137089) in the 1950s, the first effective antipsychotic medication, which revolutionized the treatment of psychiatric disorders like schizophrenia. amazonaws.com This discovery spurred extensive research into phenothiazine derivatives, leading to the synthesis of numerous analogues with a broad spectrum of biological activities, including antiemetic, sedative, and anticancer properties. researchgate.netamazonaws.com

Significance of the 2-Methylthio Substitution in Phenothiazine Derivatives

The substitution pattern on the phenothiazine ring system plays a crucial role in determining the biological activity of its derivatives. Structure-activity relationship (SAR) studies have shown that substitution at the 2-position of the phenothiazine core is particularly important for enhancing therapeutic effects. slideshare.net The introduction of an electron-withdrawing group at this position, such as a methylthio (-SCH3) group, has been found to increase the neuroleptic activity of phenothiazine-based drugs. slideshare.netacgpubs.org

The 2-methylthio group, also referred to as methylsulfanyl, is a key structural feature in several well-known phenothiazine drugs. acgpubs.orgontosight.ai For instance, thioridazine (B1682328), a prominent antipsychotic agent, features a 2-methylthio substituent. colab.wsnih.gov The presence of this group influences the molecule's electronic properties and its ability to interact with biological targets. ontosight.ai Research has indicated that the methylthio group can contribute to various potential biological activities, including antimicrobial and antioxidant effects. ontosight.aiontosight.ai Furthermore, the 2-methylthio group serves as a versatile chemical handle for the synthesis of more complex phenothiazine analogues. acgpubs.orggoogle.com

Overview of Research Trajectories for 2-Thiomethyl Phenothiazine Analogues

Research into analogues of this compound has been diverse and has expanded into various scientific fields. In medicinal chemistry, the focus has been on synthesizing new derivatives with improved or novel therapeutic properties. For example, researchers have synthesized haptens of 2-methylthio-substituted phenothiazines for the development of radioimmunoassays to monitor drug levels. nih.gov

In the field of materials science, this compound derivatives are being explored for their potential in electronic applications. Studies have shown that these compounds can be used as building blocks for donor-π-acceptor dyes in dye-sensitized solar cells (DSSCs). researchgate.net The electron-rich nature of the this compound unit makes it an effective electron donor in these systems. researchgate.net

Furthermore, the chemical reactivity of the 2-thiomethyl group has been a subject of investigation. Studies have explored the synthesis of this compound through various methods, including the direct and regioselective functionalization of the phenothiazine core. google.com Theoretical studies using computational methods like Density Functional Theory (DFT) have been employed to understand the structure, electronic properties, and intermolecular interactions of this compound and its derivatives, providing insights into their stability and potential applications. bas.bg

Structure

3D Structure

Properties

Molecular Formula |

C13H9NS2 |

|---|---|

Molecular Weight |

243.4 g/mol |

IUPAC Name |

10H-phenothiazine-2-carbothialdehyde |

InChI |

InChI=1S/C13H9NS2/c15-8-9-5-6-13-11(7-9)14-10-3-1-2-4-12(10)16-13/h1-8,14H |

InChI Key |

NFYGQEWVIVHDJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C=S |

Origin of Product |

United States |

Synthetic Methodologies for 2 Thiomethyl Phenothiazine and Its Derivatives

Regioselective Functionalization at the 2-Position of the Phenothiazine (B1677639) Nucleus

Direct and regioselective functionalization of the phenothiazine core is crucial for the synthesis of 2-substituted derivatives. A key challenge is to control the position of substitution on the aromatic rings.

Processes Involving N-Acyl Protected Phenothiazines

A notable process for the direct and regioselective introduction of a functional group at the 2-position of phenothiazine involves the use of N-acyl protected phenothiazines. google.com This method ensures that the reaction occurs specifically at the desired position, avoiding unwanted side products. The N-acyl group, such as N-formyl, N-acetyl, or N-benzoyl, serves as a protecting group for the nitrogen atom of the phenothiazine ring system. google.comgoogleapis.com This protection is a critical step to direct the subsequent electrophilic substitution to the C-2 position. google.com

The synthesis begins with the acylation of phenothiazine to form the N-acylphenothiazine derivative. google.com This intermediate is then subjected to a sulfinylation or sulfonation reaction. google.comgoogleapis.com The use of an N-alkoxycarbonyl derivative, particularly N-methoxycarbonyl-phenothiazine, has also been reported as a preferred starting material. epo.org

Introduction of Sulfur Dioxide and Subsequent S-Methylation

Following the N-acylation, a key step is the introduction of a sulfur-containing group at the 2-position. One effective method involves the reaction of the N-acyl-phenothiazine with sulfur dioxide (SO₂) in the presence of a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃). google.comepo.org This reaction leads to the formation of N-acyl-phenothiazine-2-sulfinic acid with high regioselectivity. google.com The reaction is typically carried out at temperatures ranging from 0°C to 100°C. google.com

The resulting N-acyl-phenothiazine-2-sulfinic acid is then reduced to yield 2-mercapto-phenothiazine. google.com This reduction can be achieved using zinc in the presence of an aqueous acid like hydrochloric acid. google.com Finally, S-methylation of the 2-mercapto-phenothiazine is performed to obtain the target compound, 2-thiomethyl phenothiazine. google.com Common methylating agents for this step include dimethyl sulfate. google.comsmolecule.com This multi-step process, starting from the readily available phenothiazine, provides a reliable route to this compound with good yields and high purity. google.com

An alternative approach involves the sulfonation of the N-protected phenothiazine using agents like chlorosulfonic acid, followed by chlorination with thionyl chloride to form the sulfonyl chloride. googleapis.comepo.org This intermediate is then reduced and subsequently methylated. googleapis.com

Synthesis of this compound Derivatives through N-Alkylation Reactions

Once the this compound core is synthesized, further derivatization is often achieved through N-alkylation reactions at the nitrogen atom of the phenothiazine ring. This allows for the introduction of various side chains, which can significantly influence the properties of the final compound.

Microwave Irradiation Techniques in N-Alkylation

Microwave-assisted synthesis has emerged as a rapid and efficient method for the N-alkylation of phenothiazines, including this compound. acgpubs.orgresearchgate.net This technique often leads to shorter reaction times, reduced solvent consumption, and improved yields compared to conventional heating methods. researchgate.net

In a typical microwave-assisted N-alkylation, 2-thiomethyl-10H-phenothiazine is reacted with an appropriate alkyl halide in the presence of a base. acgpubs.org For instance, the reaction of 2-methylthio-10H-phenothiazine with 3-chloropropanol under microwave irradiation (800 watts) in the presence of sodium carbonate and a small amount of N,N-dimethylformamide (DMF) has been reported to yield the N-alkylated product. acgpubs.org The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in dry media under microwave irradiation has also been described for the N-alkylation of related halosubstituted pyridobenzothiazines. tandfonline.com

The efficiency of microwave-assisted N-alkylation can be influenced by the choice of base and solvent. While bases like sodium hydride have been used, concerns about safety and by-product formation have led to the exploration of alternatives like sodium carbonate. acgpubs.orgacgpubs.org The addition of a small amount of a high-boiling solvent like DMF can significantly improve the reaction yield in microwave synthesis. acgpubs.org

Classical Synthetic Routes for N-Alkylation

Conventional heating methods remain a staple for the N-alkylation of phenothiazines. These classical routes typically involve refluxing the phenothiazine derivative with an alkylating agent in the presence of a base. tandfonline.com Common bases used in these reactions include sodium hydride (NaH) or sodium amide (NaNH₂). tandfonline.comacgpubs.org

For example, the N-alkylation of 2-methoxy-10H-phenothiazine has been revisited using standard nucleophilic substitution conditions, employing an aprotic solvent, an alkyl halide, and a base to introduce various substituents. researchgate.netchemrxiv.org The alkylation of 2-(methylsulfonyl)phenothiazine has also been achieved through reaction with 1-(3-chloropropyl)piperidine-4-carboxamide, which proceeds with simultaneous cyclization. colab.ws

While effective, these classical methods can sometimes require harsh reaction conditions and longer reaction times. tandfonline.com The choice of base is critical, as strong bases like NaNH₂ can sometimes lead to the formation of alkene by-products. acgpubs.orgacgpubs.org

Preparation of Hybrid and Conjugated this compound Structures

The synthesis of hybrid and conjugated molecules incorporating the this compound scaffold is an active area of research, aiming to create compounds with novel properties. These complex structures often combine the phenothiazine core with other heterocyclic or functional moieties.

One approach to creating such hybrids is through multi-step synthetic sequences. For example, a derivative of 2-methylsulfanyl-10H-phenothiazine was synthesized and then further functionalized to create a more complex structure. acgpubs.org Starting from 2-methylthio-10H-phenothiazine, a two-step microwave-assisted synthesis was used to produce 3-(2-methylthio-10H-phenothiazine-10-yl-propyl)-pyrimidine-2,4-(1H,3H)-dione. acgpubs.org This involved an initial N-alkylation followed by a subsequent reaction to introduce the pyrimidine-dione moiety. acgpubs.org

Another strategy involves the use of cross-coupling reactions to link the phenothiazine unit to other aromatic systems. The Suzuki-Miyaura cross-coupling reaction, for instance, has been employed to synthesize phenothiazine derivatives. researchgate.netrsc.orgrsc.org In one example, a 2,8-functionalized-1,9-dimethyl-phenothiazine was synthesized and then subjected to a Suzuki-Miyaura coupling with (4-(methoxycarbonyl)phenyl)boronic acid to create a symmetric A–D–A type phenothiazine derivative. rsc.orgrsc.org

The synthesis of phenothiazine-1,2,3-triazole hybrids has also been reported, where the phenothiazine scaffold is linked to a triazole ring, which in turn is connected to another aromatic group. mdpi.com These hybrid molecules are often designed to explore new biological activities by combining the pharmacophores of different classes of compounds. mdpi.commdpi.com

Synthesis of this compound Cyanochalcone Derivatives

The hybridization of phenothiazine with chalcone (B49325) moieties is a strategy aimed at developing compounds with potential cytotoxic activity. mdpi.com While direct synthesis of a this compound cyanochalcone was not explicitly detailed in the reviewed literature, the synthesis of phenothiazine-chalcone hybrids provides a foundational methodology. mdpi.com Generally, this involves the reaction of a phenothiazine-based aldehyde with an appropriate acetophenone (B1666503) in the presence of a base. To create a cyanochalcone derivative, this would likely involve a starting material containing a nitrile (cyano) group on either the phenothiazine portion or the partnering aromatic ring.

Development of Thioridazine (B1682328) Analogues (specifically 2-methylthio-phenothiazine based)

Thioridazine, a well-known antipsychotic, features a 2-methylthio-phenothiazine core, and serves as a key starting point for the development of new analogues. unesp.br Synthetic strategies aim to modify its structure to explore structure-activity relationships.

Key synthetic modifications include:

Replacement of the Piperidine (B6355638) Ring : The piperidine ring in thioridazine has been replaced with other aliphatic heterocycles like piperazine (B1678402) and thiomorpholine. unesp.brunisi.it This is typically achieved by first reacting 2-methylthio-10H-phenothiazine with a bifunctional linker, such as 1-bromo-3-chloropropane (B140262), to introduce a reactive side chain at the N-10 position. This intermediate is then treated with the desired heterocycle to yield the final product. unesp.brunisi.it

Alteration of the N-Alkyl Substituent : The N-methyl group on the piperidine ring has been removed or replaced with other alkyl groups. unesp.brunisi.it One method involves demethylation using 1-chloro-ethyl-chloroformate followed by hydrolysis, and subsequent reductive amination with various aldehydes or ketones to introduce new N-alkyl groups. unesp.br

Creation of Quaternary Ammonium (B1175870) Derivatives : To alter the molecule's charge and potentially its biological transport, thioridazine has been converted into a permanently charged quaternary ammonium salt. This was achieved by reacting thioridazine with 1-bromopentane (B41390) in refluxing acetonitrile (B52724) to yield 1-methyl-2-(2-(2-(methylthio)-10H-phenothiazin-10-yl)ethyl)-1-pentylpiperidin-1-ium bromide. mdpi.com

A general synthetic scheme for creating thioridazine analogues is presented below.

| Starting Material | Reagents | Intermediate | Second Reagent | Final Product Class |

| 2-methylthio-phenothiazine | 1-bromo-3-chloropropane | 10-(3-chloropropyl)-2-(methylthio)-10H-phenothiazine | Various Piperazines / Thiomorpholine | Piperazine/Thiomorpholine-linked analogues unesp.brunisi.it |

| Thioridazine | i. 1-chloro-ethyl-chloroformate, ii. MeOH | Northioridazine (demethylated) | Various Aldehydes/Ketones | N-alkyl-derivatives unesp.brunisi.it |

| Thioridazine | 1-bromopentane, Acetonitrile | Not Applicable | Not Applicable | Quaternary ammonium salt mdpi.com |

Formation of Phenothiazine-Linked Heterocyclic Scaffolds (e.g., pyrimidine (B1678525) diones)

Linking the phenothiazine core to other heterocyclic systems, such as pyrimidine-2,4-diones (uracils), is a strategy to create novel hybrid molecules. acgpubs.org A facile two-step synthesis using microwave irradiation has been reported for this purpose. acgpubs.org

The synthetic route involves:

N-Alkylation : 2-methylthio-10H-phenothiazine is reacted with 3-chloropropanol under microwave irradiation to form an alcohol-terminated side chain at the N-10 position. acgpubs.org

Mitsunobu Reaction : The resulting alcohol is then coupled with pyrimidine-2,4-dione (uracil) under Mitsunobu conditions (using DIAD/PPh3) and microwave irradiation to yield the final phenothiazine-pyrimidine dione (B5365651) hybrid. acgpubs.org

Researchers have also synthesized phenothiazine derivatives linked to 6-amino-pyrimidine-2,4(1H,3H)-dione moieties via various linkers to explore their potential as histamine (B1213489) H1 antagonists. researchgate.net

Strategies for Introducing Complex Side Chains at the 10-Position

The most common strategy for functionalizing this compound is through N-alkylation at the 10-position of the phenothiazine ring. unesp.brunisi.itacgpubs.orgresearchgate.net This position is highly reactive and allows for the introduction of a wide variety of side chains, which significantly influences the properties of the resulting molecule.

Common strategies include:

Reaction with Alkyl Halides : The phenothiazine nitrogen can be deprotonated with a strong base (like sodium amide) and then reacted with an alkyl halide. gpatindia.com For example, the classical synthesis of thioridazine involves reacting 2-(methylthio)-10H-phenothiazine with 2-(2-chloroethyl)-N-methylpiperidine in the presence of sodium amide. gpatindia.com

Use of Bifunctional Linkers : As mentioned previously, reacting the phenothiazine with linkers like 1-bromo-3-chloropropane introduces a reactive handle that can be further functionalized by reaction with amines or other nucleophiles. unesp.brunisi.it

Acylation followed by Functionalization : Reaction with 2-chloroacetyl chloride introduces an acyl side chain, which can then be reacted with nucleophiles like methylpiperazine or piperidine. unesp.brunisi.it

Microwave-Assisted Synthesis : Microwave irradiation offers a rapid and often solvent-free method for N-alkylation reactions, as demonstrated in the synthesis of phenothiazine-linked pyrimidine diones. acgpubs.org This method can overcome the failure of conventional heating methods under various basic conditions. acgpubs.org

Purification and Characterization Methodologies in Synthesis Research

The successful synthesis of this compound derivatives relies on robust purification and characterization techniques to isolate the desired product and confirm its chemical structure.

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous identification and structural confirmation of newly synthesized compounds. acgpubs.orgmdpi.com

| Technique | Information Provided | Example Application |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule. 1H NMR identifies the number and type of protons and their neighboring atoms, while 13C NMR identifies the carbon skeleton. acgpubs.orgd-nb.info | In the characterization of 1-(3-(2-methylsulfanyl-10H-phenothiazine-10-yl)-prop-1-yl)pyrimidine-2,4-(1H,3H)-dione, specific proton and carbon signals confirm the successful linkage of the phenothiazine and pyrimidine dione moieties. acgpubs.org |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, C-S, N-H) based on their characteristic vibration frequencies. acgpubs.orgrasayanjournal.co.in | The presence of a carbonyl (C=O) stretch in the IR spectrum helps confirm the incorporation of a pyrimidine dione or other carbonyl-containing group. acgpubs.orgrasayanjournal.co.in |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Techniques like ESI-LCMS (Electrospray Ionization-Liquid Chromatography-Mass Spectrometry) are commonly used. acgpubs.org | ESI+-LCMS is used to confirm the molecular weight of intermediates and final products, ensuring the reaction has proceeded as expected. acgpubs.org |

| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive structural proof. mdpi.comnih.gov | This technique was used to determine the exact molecular structure of phenothiazine derivatives, confirming bond lengths, angles, and overall conformation. mdpi.com |

| UV-Visible Spectroscopy | Analyzes the electronic transitions within a molecule, which can be characteristic of the chromophoric system, such as the extended aromatic system of phenothiazine. rsc.org | The absorption maxima (λmax) can help characterize the electronic structure of the synthesized derivatives. rsc.org |

Structure Activity Relationship Sar Studies of 2 Thiomethyl Phenothiazine Derivatives

Influence of Substituents at the 2-Position on Biological Activity

The nature of the substituent at the C-2 position of the phenothiazine (B1677639) ring is a critical determinant of the compound's activity and potency. brieflands.com

In comparative electrochemical studies, the presence of a thiomethyl group was found to make the phenothiazine scaffold easier to oxidize compared to a chlorine group at the same position. semanticscholar.org The potency of phenothiazine derivatives with a 2-substituent follows a general order, with the thiomethyl group being one of the substituents that enhances activity. cutm.ac.in However, in some specific biological interactions, the thiomethyl group may present steric hindrance; for example, the methylthio group of thioridazine (B1682328) can prevent it from entering the hinge region of the TLK1 protein kinase as effectively as other analogues. nih.gov

A comparative analysis of various substituents at the C-2 position reveals a clear trend related to their electronic properties and size. Generally, the presence of an electron-withdrawing group at the C-2 position is crucial for potent neuroleptic activity. slideshare.netegpat.com

Highly electronegative and lipophilic substituents tend to confer the highest efficacy. iiarjournals.org The trifluoromethyl (-CF₃) group is often associated with greater potency than a chlorine (-Cl) substituent. gpatindia.comnih.gov This is attributed to the -CF₃ group providing a greater number of favorable Van der Waal's contacts with the N-10 side chain. gpatindia.comnih.gov Studies on multidrug resistance (MDR) reversal show an increasing order of activity with the C-2 substituent as follows: -H < -Cl < -CF₃. if-pan.krakow.pl Conversely, introducing a hydroxyl (-OH) group at this position can decrease potency. nih.gov The general order of antipsychotic activity intensification based on the C-2 substituent is: -SO₂NR₂ > -CF₃ > -CO-CH₃ > -Cl. if-pan.krakow.pl

Table 1: Comparative Biological Activity of Phenothiazines with Different C-2 Substituents

| C-2 Substituent | Effect on Activity | Example Compound | Reference |

|---|---|---|---|

| -CF₃ (Trifluoromethyl) | High potency, strong electron-withdrawing effect. More potent than -Cl. | Trifluoperazine (B1681574), Fluphenazine (B1673473) | iiarjournals.orggpatindia.comnih.govif-pan.krakow.pl |

| -Cl (Chlorine) | Good potency, electron-withdrawing. Less potent than -CF₃. | Chlorpromazine (B137089), Perphenazine (B1679617) | if-pan.krakow.plnih.govptfarm.pl |

| -SCH₃ (Thiomethyl) | Enhances activity. Makes the scaffold easier to oxidize than -Cl. | Thioridazine | semanticscholar.orgcutm.ac.in |

| -H (Hydrogen) | Low potency compared to electron-withdrawing groups. | Promazine | if-pan.krakow.plescholarship.org |

| -OH (Hydroxyl) | Decreases potency. | 7-OH-CPZ | nih.govescholarship.org |

Impact of N-10 Side Chain Modifications on Pharmacological Efficacy

The side chain attached to the nitrogen atom at position 10 is fundamental to the biological action of phenothiazines. brieflands.com Its length, branching, and the nature of the terminal amine group all significantly influence pharmacological properties. brieflands.com

The length of the alkyl chain separating the phenothiazine ring nitrogen (N-10) and the terminal amine nitrogen is critical. A chain of three carbon atoms (a propyl chain) is considered optimal for significant antipsychotic activity. slideshare.netiiarjournals.orgif-pan.krakow.pl Shortening this linker to two carbons can alter the receptor affinity, often leading to a profile with more pronounced antihistaminergic effects. iiarjournals.orgif-pan.krakow.pl Conversely, some studies have found that for activities like inhibiting cancer cell proliferation and reversing multidrug resistance, a longer four-carbon bridge may be more effective than a two- or three-carbon one. if-pan.krakow.plnih.gov Branching of the alkyl chain, for example at the β-position, generally leads to a decrease in antipsychotic activity. cutm.ac.in

Table 2: Effect of N-10 Alkyl Chain Length on Phenothiazine Activity

| Alkyl Chain Length | Primary Associated Activity | Reference |

|---|---|---|

| Two carbons | Primarily antihistaminergic activity. | iiarjournals.orgif-pan.krakow.pl |

| Three carbons | Optimal for antipsychotic/neuroleptic activity. | slideshare.netiiarjournals.orgif-pan.krakow.pl |

| Four carbons | Increased activity against cellular proliferation and multidrug resistance (MDR). | if-pan.krakow.plnih.gov |

The nature of the terminal amine group on the N-10 side chain is a key factor in determining potency and the specific pharmacological profile. For neuroleptic action, the intensity of the effect generally follows the order: piperazine (B1678402) group > piperidine (B6355638) group > aliphatic chain. if-pan.krakow.pl The presence of a piperazine ring in the side chain often leads to a significant increase in efficacy compared to a non-cyclic alkylamino group. iiarjournals.orgif-pan.krakow.plnih.gov This enhancement is partly explained by the ability of the piperazine side chain to form more favorable Van der Waal's contacts with the C-2 substituent of the phenothiazine ring. gpatindia.comnih.gov Furthermore, tertiary amines have been found to be better agents for reversing multidrug resistance than secondary or primary amines. if-pan.krakow.plnih.gov

Based on the N-10 side chain, phenothiazines can be classified into three main groups: those with an aliphatic chain, a piperidine ring, or a piperazine ring. brieflands.comif-pan.krakow.pl The incorporation of a heterocyclic ring, particularly piperazine, is a common strategy to enhance potency. egpat.comiiarjournals.org Piperazine-containing phenothiazines, such as fluphenazine and perphenazine, are among the most potent antipsychotic agents. egpat.comif-pan.krakow.pl The piperidine moiety, found in thioridazine, also confers significant activity. if-pan.krakow.pl Research has also explored replacing the piperidine ring with other aliphatic heterocycles, like thiomorpholine, to modulate the biological profile. unisi.it More complex heterocyclic systems, such as tetrazoles, have also been introduced into the side chain to develop compounds with specific activities, for instance, as inhibitors of P-glycoprotein. mdpi.com

Structural Hybridization and Conjugation Effects on Activity

Molecular hybridization is a prominent strategy in drug design that involves combining different pharmacophoric moieties to create new hybrid compounds. researchgate.net This approach aims to produce molecules with enhanced affinity and efficacy compared to the individual parent drugs. researchgate.net

The conjugation of a phenothiazine ring with a 1,2,3-triazole linker has been explored for developing new therapeutic agents, including those with antiproliferative and antitubercular properties. mdpi.com In one study, a series of novel 1-aryl-1,2,3-triazole derivatives featuring a 4-(phenothiazin-10-ylmethyl) moiety were synthesized. researchgate.net Most of these compounds demonstrated moderate to good antiproliferative activity against a panel of cancer cell lines, with IC50 values ranging from 0.5 to 6.7 μM. researchgate.net Notably, a hybrid containing a 4-chlorophenyl moiety exhibited better activity against all tested cell lines than the standard drug 5-fluorouracil. researchgate.net

Table 1: Antiproliferative Activity of Selected Phenothiazine-Triazole Hybrids An interactive data table presenting the half-maximal inhibitory concentration (IC50) values for various phenothiazine-triazole derivatives against different cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (μM) | Source(s) |

|---|---|---|---|---|

| Phenothiazine-1,2,3-Triazole | Derivative with 4-chlorophenyl moiety | Various | 0.5 - 6.7 | researchgate.net |

| 1,2,3-Triazole-Diazaphenothiazine | Compound 1d | SNB-19, Caco-2, A549, MDA-MB231 | 0.25 - 4.66 | nih.gov |

| 1,2,3-Triazole-Diazaphenothiazine | Compound 4c | SNB-19, Caco-2, A549, MDA-MB231 | 0.25 - 6.25 | nih.gov |

The incorporation of phenothiazine and 1,3,4-thiadiazole (B1197879) moieties into a single molecular framework has been pursued to develop new agents with a broad biological spectrum, including antimicrobial activity. lupinepublishers.com The 1,3,4-thiadiazole ring is a key component in various bioactive compounds and its derivatives are known to possess significant antibacterial properties. researchgate.netpharmedicopublishers.com Research on phenothiazine-thiadiazole hybrids has shown that substituents play a critical role in their activity. researchgate.net For example, structure-activity relationship studies revealed that the presence of alkyl groups (like methyl or n-propyl) and certain substituted phenyl groups (4-methyl, 4-Cl, and 4-F) enhances antitubercular activity against Mycobacterium tuberculosis. researchgate.net

Conjugation with thiazole (B1198619), another important sulfur-containing heterocycle, has also been a fruitful area of research. jchemrev.comresearchgate.net Thiazole derivatives are known to have potent antimicrobial, antiviral, and antifungal properties. jchemrev.comresearchgate.net When developing thiazole-pyrazoline hybrids, SAR studies indicated that a phenyl ring enhances antibacterial action. jchemrev.com In a study creating new thiazole derivatives containing a benzothiazole (B30560) moiety, several compounds showed notable antibacterial and antifungal activity. nih.gov For instance, one thiophene (B33073) derivative showed activity against S. aureus comparable to chloramphenicol, and a thiazole compound exhibited potent antifungal activity against A. fumigatus and F. oxysporum. nih.gov

Investigations into the Molecular Mechanisms and Biological Targets of 2 Thiomethyl Phenothiazine Derivatives

Enzymatic Inhibition Studies

Cholinesterase Modulation by 2-Thiomethyl Phenothiazine (B1677639) Analogues

Phenothiazine derivatives have been identified as modulators of cholinesterase activity, which is critical in cholinergic signaling. The substitution at the 2-position of the phenothiazine ring plays a crucial role in this inhibitory activity. Studies have shown that 2-substituted phenothiazines generally exhibit better activity compared to their unsubstituted counterparts.

Research into various phenothiazine derivatives has provided insights into their inhibitory concentrations (IC50) against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a study on tricyclic phenothiazine derivatives identified several potent inhibitors. The phenothiazine derivative 7j (2-chloro-10H-phenothiazin-10-yl-(4-methoxyphenyl)methanone) was highlighted as a dual, non-selective cholinesterase inhibitor with an AChE IC50 of 5.9 ± 0.6 μM and a BChE IC50 of 5.3 ± 0.5 μM. rsc.org Another derivative, the N-10 unsubstituted phenothiazine 6a , also demonstrated notable multi-targeting ability with an AChE IC50 of 7.3 ± 0.6 μM and a BChE IC50 of 5.8 ± 0.5 μM. rsc.org

A separate comparative study on phenothiazine derivatives and their S-oxides revealed the following IC50 values for AChE inhibition: chlorpromazine (B137089) (CPM) at 11 ng/mL, promethazine (B1679618) (PMZ) at 17 ng/mL, and thioridazine (B1682328) (THZ) with its 2S,5S-dioxide metabolite at 27 ng/mL. nuph.edu.ua The corresponding S-oxides showed even greater potency, with CPM S-oxide at 1.8 ng/mL and PMZ S-oxide at 2.5 ng/mL, indicating that oxidation of the phenothiazine core can significantly enhance AChE inhibition. nuph.edu.ua

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| 2-chloro-10H-phenothiazin-10-yl-(4-methoxyphenyl)methanone (7j) | AChE | 5.9 ± 0.6 μM |

| 2-chloro-10H-phenothiazin-10-yl-(4-methoxyphenyl)methanone (7j) | BChE | 5.3 ± 0.5 μM |

| N-10 unsubstituted phenothiazine (6a) | AChE | 7.3 ± 0.6 μM |

| N-10 unsubstituted phenothiazine (6a) | BChE | 5.8 ± 0.5 μM |

| Chlorpromazine (CPM) | AChE | 11 ng/mL |

| Promethazine (PMZ) | AChE | 17 ng/mL |

| Thioridazine (THZ) 2S,5S-dioxide | AChE | 27 ng/mL |

| Chlorpromazine S-oxide | AChE | 1.8 ng/mL |

| Promethazine S-oxide | AChE | 2.5 ng/mL |

Farnesyltransferase (FTase) Inhibition

Farnesyltransferase inhibitors represent a class of experimental cancer drugs that target the enzyme farnesyltransferase, thereby interfering with the proper functioning of proteins like Ras, which are often hyperactive in cancer. nih.gov Phenothiazine derivatives have emerged as promising scaffolds for the development of FTase inhibitors.

A study focused on phenothiazine- and carbazole-cyanochalcones identified these compounds as dual inhibitors of both tubulin polymerization and human farnesyltransferase (FTase). nih.gov One particular phenothiazine-chalcone was reported to inhibit human FTase with a remarkably low IC50 value of 9 nM. nih.gov Further investigation into a series of phenothiazine cyanochalcones revealed that compound 1l displayed significant inhibitory activity. nih.gov

| Compound Type | Target Enzyme | IC50 Value |

|---|---|---|

| Phenothiazine-chalcone | Human FTase | 9 nM |

Calmodulin and Protein Kinase C Inhibitory Actions

Phenothiazines are well-documented inhibitors of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates a multitude of cellular processes. plos.orgnih.gov This inhibition is a key aspect of their biological activity and is dependent on the chemical structure of the phenothiazine derivative. The potency of phenothiazines in decreasing CaM activity is related to factors such as the length of the alkyl bridge connecting the phenothiazine ring to the amine side group; a three-carbon propyl chain is often associated with the strongest CaM inhibitors. uni.lu

In addition to calmodulin, phenothiazines are also known to inhibit the activity of protein kinase C (PKC), another crucial enzyme in cellular signaling pathways. if-pan.krakow.pl The inhibitory activity against PKC is influenced by the substituent at the C-2 position of the phenothiazine ring. Derivatives with a chlorine atom at this position have shown the greatest potential for PKC inhibition, whereas a trifluoromethyl group tends to diminish this activity. if-pan.krakow.pl The presence of at least a propyl alkyl connector between the terminal amine and the core of the molecule is also a determinant for PKC inhibitory action. if-pan.krakow.pl Trifluoperazine (B1681574), a phenothiazine derivative, has been shown to suppress the activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII). nih.gov

Cellular Pathway Modulation

Induction of Apoptosis and Cell Cycle Arrest in In Vitro Cancer Models

Phenothiazine derivatives have demonstrated significant potential in oncology through their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. nih.gov These compounds can disrupt tumor growth by targeting critical cancer pathways. nih.gov

For example, phenothiazines such as fluphenazine (B1673473) and trifluoperazine have been shown to cause G0/G1 phase arrest in melanoma cells, leading to mitochondria-mediated apoptosis. nih.gov Thioridazine has also demonstrated potent antiproliferative effects in ovarian, lung, and cervical cancers through G0/G1 arrest and mitochondrial apoptosis. nih.gov Furthermore, some novel phenothiazine derivatives have been found to induce cell cycle arrest at the G0-G1 sub-molecular phase, with some compounds also inducing arrest at the G2/M phase in HCT-116 cells. researchgate.net The apoptotic effect of these compounds is often associated with the upregulation of Casp-3, Casp-9, and Bax genes and the downregulation of the Bcl-2 gene, suggesting the activation of both intrinsic and extrinsic apoptotic pathways. researchgate.net A study on a 2-aminomethyl phenothiazine derivative (PTZ-NH2) and its mitochondria-targeted triphenylphosphonium conjugate (PTZ-TPP) on BT-474 cells showed cytotoxic effects with IC50 values of 55 µM and 15 µM, respectively. nih.gov

Interference with Microtubule Dynamics (e.g., tubulin polymerization inhibition)

The interference with microtubule dynamics is another mechanism through which phenothiazine derivatives exert their anticancer effects. Microtubules are essential components of the cytoskeleton and play a critical role in cell division. nih.gov Inhibitors of tubulin polymerization can block cells in mitosis, leading to an accumulation in the G2/M phase of the cell cycle. nih.gov

A study on phenothiazine- and carbazole-cyanochalcones identified them as dual inhibitors of both tubulin polymerization and human farnesyltransferase. nih.gov In this study, the phenothiazine derivative 1l was found to be a potent inhibitor of tubulin polymerization, with an IC50 value of 0.71 µM. nih.gov This was significantly more potent than the reference compound phenstatin, which had an IC50 of 3.43 µM. nih.gov

| Compound | Target | IC50 Value |

|---|---|---|

| Phenothiazine cyanochalcone (1l) | Tubulin Polymerization | 0.71 µM |

| Phenstatin (Reference) | Tubulin Polymerization | 3.43 µM |

Modulation of Signaling Pathways (e.g., MAP kinase, Wnt, Retinoic Acid, PI3K/AKT, mTOR, FOXO)

Phenothiazine derivatives exert significant influence over a variety of intracellular signaling pathways crucial to cell proliferation, survival, and differentiation. Research has identified that these compounds can modulate key cancer-related pathways, including the MAP kinase (MAPK) and PI3K/AKT/mTOR cascades. By inhibiting these pathways, phenothiazine derivatives can suppress tumor growth, angiogenesis, and cell proliferation. frontiersin.org Specifically, pathways such as PDK1/Akt and MAPK/ERK1/2 are implicated as targets. frontiersin.org

Further investigations have revealed that phenothiazines also target the Wnt and Retinoic Acid signaling pathways, both of which are known to be involved in tumorigenesis, particularly in the liver. nih.govacs.org For instance, a hybrid molecule combining phenothiazine and dithiocarbamate (B8719985) was found to regulate the Wnt/β-catenin signaling pathway, thereby inhibiting the migration of gastric cancer cells. nih.gov Thioridazine has also been shown to exert antiproliferative and apoptosis-inducing activity through the Wnt/β-catenin pathway. nih.gov

The PI3K/AKT pathway is a critical negative regulator of the Forkhead box O (FoxO) family of transcription factors. mdpi.com While direct modulation of FOXO by phenothiazines is not extensively documented, their established inhibitory effect on the PI3K/AKT pathway suggests an indirect mechanism for influencing FOXO activity. frontiersin.orgmdpi.com By inhibiting AKT, phenothiazines can prevent the phosphorylation and subsequent inactivation of FOXO transcription factors, potentially allowing them to promote apoptosis and cell cycle arrest. mdpi.com

Inhibition of P-glycoprotein Transport Function and Multidrug Resistance Reversal

A significant mechanism of action for phenothiazine derivatives is their ability to reverse multidrug resistance (MDR) in cancer cells. nih.govwikipedia.org MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). wikipedia.org P-gp functions as an efflux pump, actively removing chemotherapeutic agents from cancer cells and reducing their intracellular concentration and efficacy. nih.gov

Phenothiazine derivatives have been shown to directly inhibit the transport function of P-gp. nih.gov Studies using rhodamine 123 efflux assays demonstrated that derivatives such as perphenazine (B1679617) and prochlorperazine (B1679090) are effective inhibitors of P-gp activity. nih.gov The proposed mechanism involves the interaction of phenothiazines with the drug binding sites on the P-gp transporter. wikipedia.org This inhibition restores the susceptibility of resistant cancer cells to various cytotoxic drugs. acs.org The chemical structure of the specific phenothiazine derivative is crucial, as it influences the drug's interaction with the cell membrane and its inhibitory potency. nih.gov

Table 1: Phenothiazine Derivatives as P-glycoprotein Inhibitors

| Phenothiazine Derivative | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Perphenazine | Resistant mouse lymphoma, MDR/COLO 320 | Effective inhibitor of rhodamine 123 efflux. | nih.gov |

| Prochlorperazine | Resistant mouse lymphoma, MDR/COLO 320 | Effective inhibitor of rhodamine 123 efflux. | nih.gov |

| Thioridazine | Doxorubicin-resistant sarcoma 180 (S180), MDR lymphoma cells | Reverses doxorubicin (B1662922) resistance; inhibits P-gp export function. | acs.org |

| Trifluoperazine | Doxorubicin-resistant human breast cancer (MCF-7/DOX) | Showed the highest MDR reversal ratio among tested phenothiazines. | wikipedia.org |

| Fluphenazine | Doxorubicin-resistant human breast cancer (MCF-7/DOX) | Demonstrated significant MDR reversal activity. | wikipedia.org |

Lysosomal Permeabilization and Intracellular Trafficking Disruption

Phenothiazines are recognized as lysosomotropic compounds, meaning they are amphiphilic molecules that can accumulate within lysosomes, the acidic organelles responsible for cellular degradation and recycling. This accumulation can lead to lysosomal membrane permeabilization (LMP), a process that releases cathepsins and other hydrolases from the lysosomal lumen into the cytosol. frontiersin.orgnih.gov

The release of these enzymes into the cytoplasm is a potentially lethal event that can trigger cell death pathways. frontiersin.org Derivatives such as trifluoperazine and perphenazine have been shown to induce LMP. frontiersin.orgnih.gov This disruption of lysosomal integrity interferes with vital cellular processes, including intracellular trafficking, and can lead to apoptosis. frontiersin.orgnih.gov The ability of phenothiazines to compromise lysosomal membranes represents a key aspect of their cytotoxic activity against cancer cells. frontiersin.orgnih.gov

Inhibition of Endocytosis (e.g., dynamin- and clathrin-mediated)

Certain phenothiazine derivatives are potent inhibitors of clathrin-mediated endocytosis (CME), a fundamental process for internalizing molecules from the cell surface. nih.gov This inhibition is achieved by targeting dynamin, a GTPase essential for the scission of newly formed vesicles from the plasma membrane. nih.gov

Studies have shown that a range of phenothiazine-derived antipsychotic drugs inhibit both dynamin I (dynI) and dynamin II (dynII). nih.gov Kinetic analysis revealed that these compounds act as lipid-competitive inhibitors of dynamin's GTPase activity. nih.gov This action prevents the final step of vesicle formation, effectively halting CME. nih.gov The inhibition of endocytosis by derivatives like chlorpromazine and trifluoperazine can enhance the efficacy of other treatments, for example by increasing the availability of cell surface proteins targeted by antibodies. nih.gov

Table 2: Inhibition of Dynamin I by Phenothiazine Derivatives

| Phenothiazine Derivative | IC₅₀ (µM) | Reference |

|---|---|---|

| Trifluoperazine | 2.6 ± 0.7 | nih.gov |

| Thioridazine | ~5 | nih.gov |

| Chlorpromazine | ~10 | nih.gov |

IC₅₀ represents the half maximal inhibitory concentration.

Anti-Microbial Mechanisms

Direct Antibacterial and Antifungal Activity

Phenothiazine derivatives exhibit broad-spectrum antimicrobial activity against a variety of pathogens, including multidrug-resistant (MDR) bacteria and fungi. This activity is a promising area of research for developing new treatments for infectious diseases. mdpi.comresearchgate.net

These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Notably, they are active against clinically significant MDR strains such as methicillin-resistant Staphylococcus aureus (MRSA) and MDR Acinetobacter baumannii. mdpi.combilkent.edu.tr For instance, derivatives including promethazine, trifluoperazine, thioridazine, and chlorpromazine effectively inhibit the growth of A. baumannii. mdpi.com The mechanisms for this antibacterial action include the promotion of reactive oxygen species (ROS) production, as well as damage to the cell membrane and DNA. mdpi.com Antifungal activity has also been observed against pathogens like Candida albicans and Aspergillus niger. nih.gov

Table 3: Antimicrobial Activity of Phenothiazine Derivatives against Acinetobacter baumannii

| Phenothiazine Derivative | MIC (g/L) | MBC (g/L) | Reference |

|---|---|---|---|

| Promethazine | 0.05 - 0.6 | 0.1 - 2.5 | mdpi.com |

| Trifluoperazine | 0.05 - 0.6 | 0.1 - 2.5 | mdpi.com |

| Thioridazine | 0.05 - 0.6 | 0.1 - 2.5 | mdpi.com |

| Chlorpromazine | 0.05 - 0.6 | 0.1 - 2.5 | mdpi.com |

MIC: Minimal Inhibitory Concentration; MBC: Minimal Bactericidal Concentration. Ranges reflect activity against various antibiotic-sensitive and multidrug-resistant strains.

Anti-Plasmid Activity

Beyond their direct bactericidal effects, phenothiazine derivatives possess anti-plasmid activity, which represents another mechanism to combat antibiotic resistance. frontiersin.org Many genes conferring antibiotic resistance are located on plasmids, which are extrachromosomal DNA molecules that can be transferred between bacteria.

Studies have shown that phenothiazines can "cure" bacteria of these resistance plasmids. Various synthetic derivatives were effective at eliminating the F'lac plasmid from Escherichia coli. frontiersin.org The efficiency of this anti-plasmid activity is influenced by the chemical structure of the derivative, with substitutions at the C2 position (e.g., with Cl- or CF3-) and the nature of the side chain affecting potency. frontiersin.org The mechanism may involve increased membrane permeability or inhibition of DNA gyrase, leading to a cessation of plasmid replication. This ability to eliminate resistance plasmids can restore bacterial susceptibility to conventional antibiotics.

Potential for Host-Mediated Immunopotentiation in Preclinical Models

Phenothiazine derivatives have demonstrated the potential to modulate the host immune response in various preclinical settings. Studies on related phenothiazine compounds indicate that they can influence immune functions, such as inhibiting the mitogen-induced blast transformation of human peripheral blood lymphocytes. nih.gov Furthermore, these compounds have been shown to significantly inhibit the production of tumor necrosis factor (TNF) by human mononuclear cells when stimulated by endotoxin (B1171834) or heat-killed Staphylococcus aureus. nih.gov

In preclinical animal models, pretreatment with certain phenothiazine drugs offered protection against lethal infections, such as that from E. coli. nih.gov This suggests an immunomodulatory effect that enhances the host's ability to combat bacterial challenges. While these compounds only slightly affected antibody-dependent cellular cytotoxicity and natural killer cell activity, their impact on cytokine production and lymphocyte activation points to a nuanced interaction with the host's immune system. nih.gov The underlying mechanisms are thought to be related to the physicochemical properties of the phenothiazine nucleus, which can influence interactions with biological membranes and cellular signaling pathways. nih.govresearchgate.net

Antioxidant Mechanisms

The antioxidant properties of phenothiazine derivatives, including 2-thiomethyl phenothiazine, are a significant area of investigation. The core phenothiazine structure is a good electron donor, which is a key characteristic for antioxidant activity. researchgate.netnih.gov The addition of various functional groups can significantly modify and, in many cases, enhance the antiradical properties of the parent molecule. nih.gov

Phenothiazine derivatives have been identified as potent inhibitors of lipid peroxidation, a key process in cellular damage initiated by oxidative stress. nih.govcore.ac.uk This form of regulated cell death, also known as ferroptosis, is implicated in a variety of pathological conditions, including neurodegenerative disorders. nih.govcore.ac.uk

A series of synthesized phenothiazines were evaluated for their ability to inhibit iron-dependent lipid peroxidation in vitro. nih.gov Certain derivatives demonstrated high potency, with one compound showing a minimum inhibitory concentration (MIC) for 50% inhibition at 0.26 microM. nih.gov Structural modifications, such as substitutions at the N-10 position, were found to significantly impact this activity. nih.gov

In further studies, specific N10-carbonyl-substituted phenothiazines were identified as powerful inhibitors of lipid peroxidation and the associated consumption of nitric oxide. nih.gov These compounds were shown to protect brain tissue from oxidative stress. For instance, a representative compound, DT-PTZ-C, was able to completely inhibit oxidative damage in organotypic hippocampal slice cultures, showing a potency 30- to 100-fold higher than the standard antioxidant Trolox. nih.gov The mechanism involves preventing the chain reaction of lipid degradation, thereby protecting cell membranes and lipoproteins from oxidative damage. nih.govnih.gov

The table below summarizes the inhibitory effects of selected phenothiazine derivatives on lipid peroxidation.

| Compound | Assay | Model System | Potency/Efficacy |

| 2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanolamine methanesulfonate | Iron-dependent lipid peroxidation | In vitro | MIC ≥50% inhibition at 0.26 µM |

| DT-PTZ-C (N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide) | Oxidative damage | Organotypic hippocampal slice cultures | 30- to 100-fold more potent than Trolox |

This table is based on data from published research articles. nih.govnih.gov

The capacity of phenothiazine derivatives to scavenge free radicals is a cornerstone of their antioxidant activity. nih.gov This property is crucial for mitigating the damage caused by reactive oxygen species (ROS) in biological systems. nih.govunipd.it The phenothiazine scaffold itself is an efficient radical scavenger, and its activity can be modulated by various substituents. nih.gov

The primary mechanisms by which phenothiazines exert their radical scavenging effects include:

Hydrogen Atom Transfer (HAT): The phenothiazine molecule can donate a hydrogen atom to a free radical, thereby neutralizing it. nih.govunipd.it

Radical Adduct Formation (RAF): The compound can form a stable adduct with the radical species. nih.govunipd.it

Single Electron Transfer (SET): The phenothiazine can donate an electron to the radical. nih.govunipd.it

Computational studies have shown that phenothiazine and its derivatives are excellent scavengers of various ROS, such as the hydroxyl radical (HO•) and peroxyl radicals (HOO•, CH₃OO•), particularly in aqueous environments. nih.govunipd.it The dominant scavenging mechanism can depend on the specific radical involved. For the highly reactive hydroxyl radical, Radical Adduct Formation is often the primary pathway. nih.gov For less reactive peroxyl radicals, the Hydrogen Atom Transfer mechanism from the amino group of the phenothiazine ring is typically more favorable. physchemres.org

Experimental studies using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have confirmed the antioxidant potential of newly synthesized phenothiazine derivatives. researchgate.neteurekaselect.com Some of these compounds have demonstrated activity comparable to or even more effective than standard antioxidants like butylated hydroxyanisole (BHA). researchgate.neteurekaselect.com

The table below presents findings from DPPH radical scavenging assays for different phenothiazine derivatives.

| Compound Type | Assay | Finding |

| Phenothiazine-arylamine conjugates | DPPH radical scavenging | Good antioxidant activity; one derivative with a 4-amino-2-methoxyphenol (B1666316) moiety was more effective than BHA. |

| Various synthesized phenothiazine derivatives | DPPH, ABTS, FRAP assays | Several derivatives exhibited significant antioxidant activity, with some showing higher potency than ascorbic acid and Trolox. |

This table is based on data from published research articles. researchgate.neteurekaselect.com

Preclinical Biological Activities of 2 Thiomethyl Phenothiazine Derivatives

In Vitro Anti-Cancer Potency

The in vitro anti-cancer properties of 2-thiomethyl phenothiazine (B1677639) derivatives, particularly the well-studied compound thioridazine (B1682328), are extensive. These compounds exert cytotoxic and antiproliferative effects across a multitude of cancer cell types, including those that have developed resistance to conventional chemotherapeutic agents. Furthermore, there is emerging evidence suggesting their potential to induce differentiation in certain leukemia cell lines.

Cytotoxic Effects on Various Cancer Cell Lines (e.g., liver, breast, ovarian, lung, melanoma, stomach, oesophageal, prostatic)

2-Thiomethyl phenothiazine derivatives have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines in laboratory studies. Thioridazine, a prominent member of this class, has been a focal point of such research.

In studies on breast cancer , thioridazine has shown to reduce the viability of triple-negative breast cancer (TNBC) cell lines, such as 4T1 and MDA-MB-231, with IC50 values of 9.87 µM and 18.70 µM, respectively, after 72 hours of treatment. nih.gov For the MCF-7 breast cancer cell line, thioridazine exhibited an IC50 value of 6.86 µM after 48 hours. mdpi.com

Regarding ovarian cancer , thioridazine inhibited the proliferation of SKOV3 and A2780 cell lines, with a significant effect observed at a concentration of 15 µM. nih.gov In cisplatin-resistant ovarian cancer cells (SKOV3/DDP), the combination of thioridazine and cisplatin (B142131) led to a higher percentage of cell death compared to either agent alone. nih.gov

In the context of lung cancer , thioridazine has been shown to inhibit the proliferation of NCI-H1299 and 95-D cell lines in a dose-dependent manner. researchgate.net One study reported an IC50 value of 17.2 µM for a diquinothiazine derivative against the A549 lung cancer cell line. researchgate.net Furthermore, thioridazine was found to sensitize cisplatin-resistant lung cancer cells (A549/DDP) to cisplatin. nih.gov

Melanoma cell lines have also been found to be susceptible to this compound derivatives. Thioridazine has been reported to inhibit the proliferation of melanoma cells and induce autophagy and apoptosis. nih.gov Studies on melanoma brain metastasis cell lines showed IC50 doses for thioridazine to be between 9-12 µM. researchgate.net

In gastric cancer , thioridazine elicited dose-dependent cytotoxic effects on NCI-N87 and AGS cell lines and inhibited their colony formation ability. researchgate.netnih.gov

For esophageal cancer , the combination of thioridazine with irradiation has been shown to significantly reduce the viability of esophageal squamous cell carcinoma (ESCC) cells. radsource.com

Studies on prostate cancer cell lines have also been conducted. While thioridazine induced apoptosis in a multidrug-resistant mouse lymphoma cell line, it did not show a significant apoptotic effect on the human prostate cancer cell line PC3. nih.goviiarjournals.org

Finally, in liver cancer , thioridazine has been shown to decrease cell proliferation in the HepG2 cell line. nih.gov One study explored the effects of thioridazine on calcium signaling and viability in HepG2 cells, noting [Ca2+]i rises at concentrations of 25-100 μM. researchgate.net

| Cancer Type | Cell Line | Compound | IC50/Effective Concentration | Source |

|---|---|---|---|---|

| Breast Cancer | 4T1 | Thioridazine Hydrochloride | 9.87 µM (72h) | nih.gov |

| Breast Cancer | MDA-MB-231 | Thioridazine Hydrochloride | 18.70 µM (72h) | nih.gov |

| Breast Cancer | MCF-7 | Thioridazine | 6.86 µM (48h) | mdpi.com |

| Ovarian Cancer | SKOV3 | Thioridazine | Significant inhibition at 15 µM | nih.gov |

| Ovarian Cancer | A2780 | Thioridazine | Significant inhibition at 15 µM | nih.gov |

| Lung Cancer | A549 | 14-(methylthiophenyl)diquinothiazine | 17.2 µM | researchgate.net |

| Melanoma | MBM cell lines (H1, H2, H10) | Thioridazine | 9-12 µM | researchgate.net |

| Gastric Cancer | NCI-N87, AGS | Thioridazine | Dose-dependent cytotoxicity | researchgate.netnih.gov |

| Liver Cancer | HepG2 | Thioridazine | Decreased cell proliferation | nih.gov |

Antiproliferative Activity against Drug-Resistant Tumor Cell Lines

A significant aspect of the anti-cancer potential of this compound derivatives is their ability to combat multidrug resistance (MDR), a major obstacle in cancer chemotherapy. Thioridazine has been shown to render multidrug-resistant cancer cells susceptible to cytotoxic agents to which they were initially resistant. nih.gov This effect is partly attributed to the inhibition of P-glycoprotein (P-gp), a membrane transporter that actively pumps chemotherapeutic drugs out of cancer cells. nih.gov

In a study on drug-resistant KBV20C cancer cells, thioridazine induced higher sensitization compared to the sensitive parent KB cells. This sensitization was linked to a significant increase in apoptosis and the inhibition of P-gp activity. nih.gov Co-treatment with thioridazine and vinblastine (B1199706) also resulted in higher sensitization in the resistant cells. nih.gov

Furthermore, thioridazine has been shown to induce apoptosis in multidrug-resistant mouse T-lymphoma cells that overexpress the human ABCB1 transporter (P-glycoprotein). nih.gov While thioridazine and its stereoisomers were similarly effective in their antiproliferative activity against this MDR cell line, their impact on drug accumulation was moderate. iiarjournals.orgiiarjournals.org

These findings suggest that this compound derivatives could be valuable as adjuvants in chemotherapy to overcome drug resistance in various cancers.

| Cell Line | Resistance Mechanism | Compound | Activity | Source |

|---|---|---|---|---|

| KBV20C | Drug-resistant | Thioridazine | Increased sensitization, induced apoptosis, inhibited P-glycoprotein | nih.gov |

| L5178Y MDR | Over-expression of ABCB1 (P-glycoprotein) | Thioridazine (racemic and enantiomers) | Similar antiproliferative effect to sensitive cells, moderate inhibition of ABCB1 | nih.goviiarjournals.orgiiarjournals.org |

| A549/DDP | Cisplatin-resistant lung cancer | Thioridazine | Sensitized cells to cisplatin | nih.gov |

| SKOV3/DDP | Cisplatin-resistant ovarian cancer | Thioridazine | Sensitized cells to cisplatin | nih.gov |

Differentiation Induction in Myeloid Leukemic Cell Lines

The potential of this compound derivatives to induce differentiation in myeloid leukemic cell lines is an area of growing interest. The differentiation of leukemic cells into mature, non-proliferating cells is a key therapeutic strategy. While research directly on this compound is limited, studies on related compounds and the general mechanisms of myeloid differentiation provide a basis for their potential in this area.

Human myeloid leukemia cell lines such as HL-60 (promyelocytic) and U-937 (monoblastic) are widely used models to study differentiation. nih.govnih.gov These cells can be induced to mature into macrophage-like cells by a variety of agents. nih.gov The induction of differentiation is often associated with the acquisition of new cell-surface antigens characteristic of normal monocytes and macrophages. nih.gov

While specific studies detailing the differentiation-inducing effects of this compound derivatives on these cell lines are not extensively documented in the provided search results, the known anticancer properties of phenothiazines, including apoptosis induction in leukemic cells, suggest that they may influence cellular maturation pathways. nih.gov Further research is needed to elucidate the specific role of this compound derivatives in inducing differentiation in myeloid leukemic cells.

Antimicrobial Efficacy

Beyond their anti-cancer properties, this compound derivatives have also been investigated for their antimicrobial activity. These compounds have shown efficacy against a range of pathogenic bacteria and fungi.

Activity against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Thioridazine and its derivatives have been shown to inhibit the growth of various bacterial strains.

One study reported that a novel thioridazine derivative, T5, exhibited significantly improved antimicrobial activity against Gram-positive pathogens compared to the parent compound, with Minimum Inhibitory Concentration (MIC) values ranging from 1 µg/mL to 8 µg/mL. nih.gov Against several Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), T5 showed MIC values of 1-2 µg/mL. nih.gov In contrast, the MIC for thioridazine against MRSA strains has been reported to be in the range of 20-32 µg/mL. nih.gov

Thioridazine has also shown activity against the Gram-negative bacterium Acinetobacter baumannii, with an MIC of 64 μg/ml for multidrug-resistant isolates. nih.gov The combination of thioridazine with ciprofloxacin (B1669076) was found to reduce the MIC of ciprofloxacin, suggesting a synergistic effect, possibly through the inhibition of efflux pumps. nih.gov

| Bacterium | Gram Stain | Compound | MIC (µg/mL) | Source |

|---|---|---|---|---|

| Staphylococcus aureus (MRSA) | Positive | T5 (Thioridazine derivative) | 1-2 | nih.gov |

| Staphylococcus aureus (MRSA) | Positive | Thioridazine | 20-32 | nih.gov |

| Acinetobacter baumannii (MDR) | Negative | Thioridazine | 64 | nih.gov |

| Mycobacterium tuberculosis | N/A (Acid-fast) | Thioridazine | 4 | scienceopen.com |

Antifungal Activity

The antifungal potential of phenothiazine derivatives has been recognized, although specific data on 2-thiomethyl phenothiazines are less abundant in the provided search results. Generally, phenothiazine compounds have been described to possess antifungal properties. researchgate.net

One study focused on the synthesis and antifungal activity of various substituted phenothiazines. While this study identified some active compounds, it did not specifically detail the activity of 2-thiomethyl derivatives against a range of fungal species. researchgate.net Another study highlighted that phenothiazine derivatives have shown activity against medically important molds. nih.gov

Further research is required to systematically evaluate the antifungal spectrum and potency of this compound derivatives against various fungal pathogens and to determine their MIC values.

Anti-Tubercular Activity against Drug-Resistant Mycobacteria in In Vitro Models

Phenothiazine derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis (Mtb), including strains that are resistant to multiple standard anti-tubercular drugs (MDR-TB). oup.comnih.govnih.gov This activity is of considerable interest due to the urgent global need for new therapeutic agents to combat drug-resistant tuberculosis. eurekaselect.com

The primary mechanism for the anti-tubercular action of phenothiazines is believed to be the inhibition of the type II NADH:quinone oxidoreductase (Ndh), a crucial enzyme in the mycobacterial respiratory chain. nih.gov By targeting Ndh, these compounds disrupt the bacterium's energy metabolism, leading to cell death. This novel mode of action makes them effective against Mtb strains that have developed resistance to conventional drugs targeting other cellular pathways. nih.gov

In vitro studies have established the bactericidal nature of several phenothiazine compounds. Time-kill kinetic assays showed that derivatives like chlorpromazine (B137089) and perphenazine (B1679617) could eliminate viable Mtb within 24 hours, while others such as thioridazine and trifluoperazine (B1681574) achieved the same effect in 48 hours. nih.gov The activity of various phenothiazines against multidrug-resistant strains of M. tuberculosis has been systematically evaluated, with chlorpromazine and thioridazine showing the most potent effects. nih.gov

A critical aspect of evaluating anti-tubercular agents is their effectiveness against intracellular bacteria, as Mtb primarily resides within host macrophages. eurekaselect.com Phenothiazines have the ability to be concentrated by macrophages, which enhances their activity against phagocytosed mycobacteria. nih.govbohrium.com This suggests that even if plasma concentrations are low, therapeutically effective concentrations can be achieved at the site of infection. nih.govbohrium.com

| Compound | Time to Eradicate Viable Organisms (Days) | Relative Potency (vs. MDR-TB) |

|---|---|---|

| Chlorpromazine | 1 | High |

| Perphenazine | 1 | Not Specified |

| Trifluoperazine | 2 | High |

| Thioridazine | 2 | High |

| Promethazine (B1679618) | 4 | Moderate |

| Promazine | 4 | Low |

Antioxidant and Cytoprotective Effects

Phenothiazine derivatives are recognized for their potent antioxidant properties, which contribute to their cytoprotective effects. nih.govnih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them, is a key factor in the pathology of numerous diseases. mdpi.com Phenothiazines act as effective scavengers of free radicals, thereby mitigating cellular damage caused by ROS. nih.govresearchgate.net

The core tricyclic structure of phenothiazine, rich in electrons, allows it to undergo reversible one-electron oxidation processes, which is key to its ability to neutralize free radicals. nih.gov In vitro assays have consistently demonstrated that these derivatives can scavenge hydrogen peroxide and inhibit lipid peroxidation, with activities comparable to standard antioxidants like ascorbic acid. nih.gov The structure-activity relationship studies indicate that the presence of electron-donating groups on the phenothiazine ring can enhance this antioxidant activity. researchgate.net

Furthermore, phenothiazines can modulate cellular antioxidant defense mechanisms. They are known to be non-electrophilic activators of the Kelch-like ECH-associated protein 1/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, phenothiazine derivatives can bolster the cell's endogenous antioxidant capacity.

The antioxidant capabilities of phenothiazine derivatives are particularly relevant in the context of neuroprotection. Neuronal cells are highly susceptible to oxidative damage due to their high metabolic rate and lipid-rich composition. Oxidative stress is a significant contributor to secondary brain damage following traumatic brain injury (TBI) and other neurological insults. nih.gov

In vitro studies have shown that phenothiazine derivatives can protect neurons from cell death induced by oxidative stress. binasss.sa.cr For example, the phenothiazine derivative fluphenazine (B1673473) was observed to reduce necrosis in isolated crayfish neurons and glial cells subjected to stress. binasss.sa.cr Unsubstituted phenothiazine has been found to be a strong antioxidant in eukaryotic cells in vitro. nih.gov This neuroprotective effect is linked to the compounds' ability to reduce the production of ROS and inhibit downstream inflammatory and cell death pathways. nih.gov By mitigating oxidative damage, these compounds help preserve neuronal integrity and function in preclinical models of acute brain injury. nih.gov

Anti-Inflammatory Potential in Preclinical Studies

The phenothiazine scaffold has been identified as a promising structure for the development of new anti-inflammatory agents. bohrium.comresearchgate.net Preclinical studies have demonstrated that various derivatives of phenothiazine possess significant anti-inflammatory activity. nih.govsemanticscholar.org

In a notable study, novel heterocyclic derivatives of phenothiazine were synthesized and evaluated for their anti-inflammatory effects in vivo using the carrageenan-induced paw edema model in rats, a standard preclinical test for acute inflammation. nih.gov Several of the synthesized compounds exhibited potent anti-inflammatory activity. For instance, two compounds, a thiadiazolyl-pyrazolinyl-methyl-phenothiazine (designated as compound 16) and an oxadiazolyl-pyrazolinyl-methyl-phenothiazine (compound 31), showed a higher percentage of inflammation inhibition than the standard non-steroidal anti-inflammatory drug (NSAID), phenylbutazone, at the same dose. nih.gov

The mechanism of this anti-inflammatory action is thought to be related to the inhibition of key inflammatory mediators, potentially including cyclooxygenase (COX) enzymes. bohrium.comresearchgate.net The ability of these compounds to reduce edema in preclinical models highlights their potential for modulating the inflammatory response. nih.govnih.gov

| Compound | Chemical Class | Inhibition of Edema (%) |

|---|---|---|

| Compound 16 | Thiadiazolyl-pyrazolinyl-methyl-phenothiazine | 46.2% |

| Compound 31 | Oxadiazolyl-pyrazolinyl-methyl-phenothiazine | 48.0% |

| Phenylbutazone (Standard) | Non-Steroidal Anti-Inflammatory Drug | 44.5% |

Antiviral Properties in In Vitro Studies

Derivatives of phenothiazine have emerged as a class of compounds with broad-spectrum antiviral activity in in vitro settings. nih.govnih.gov This activity has been observed against a range of viruses, with significant research focusing on their effects against pathogenic coronaviruses.

Systematic screening of FDA-approved drugs identified several phenothiazine antipsychotics, including chlorpromazine, fluphenazine, and thioridazine, as potent inhibitors of SARS-CoV and MERS-CoV replication in vitro. Subsequent studies confirmed that many of these compounds also display significant antiviral activity against SARS-CoV-2, the virus responsible for COVID-19.

The proposed antiviral mechanism of phenothiazines involves the inhibition of viral entry into host cells. These compounds are thought to block clathrin-mediated endocytosis, a key pathway that many viruses use to infect cells. By interfering with this process, phenothiazines can prevent the virus from delivering its genetic material into the cytoplasm, thereby halting the replication cycle at an early stage. Mechanistic studies suggest that these compounds may bind to the spike (S) protein of SARS-CoV-2, potentially preventing its proteolytic cleavage, which is a necessary step for viral entry.

Theoretical and Computational Research on 2 Thiomethyl Phenothiazine

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the intrinsic properties of molecules. These methods are instrumental in understanding the electronic structure and predicting the chemical reactivity of phenothiazine (B1677639) derivatives.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. mdpi.com For phenothiazine derivatives, DFT calculations are employed to determine molecular stability and chemical reactivity. mdpi.com Studies on related compounds, such as 2-(trifluoromethyl)phenothiazine (B42385) derivatives, utilize DFT to predict chemical reactivity descriptors and molecular electrostatic potential, which can help explain their biological activity. mdpi.com

The reactivity of phenothiazine derivatives can be predicted using DFT-based descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronic chemical potential, chemical hardness, nucleophilicity, and electrophilicity. samipubco.com A narrow HOMO-LUMO gap, for instance, is indicative of higher chemical reactivity. samipubco.com

Thermochemical Parameters (e.g., Bond Dissociation Enthalpy, Ionization Potential)

Thermochemical parameters are crucial for understanding the antioxidant potential of phenothiazine derivatives. DFT computations are used to calculate several key parameters:

Bond Dissociation Enthalpy (BDE): This parameter is associated with the hydrogen atom transfer (HAT) mechanism of free radical scavenging. nih.gov A lower BDE for a specific bond (e.g., O-H or N-H) indicates a greater ability to donate a hydrogen atom to a free radical.

Ionization Potential (IP): The IP is related to the single electron transfer-proton transfer (SET-PT) mechanism. nih.gov It describes the energy required to remove an electron from the molecule.

Proton Dissociation Enthalpy (PDE): This parameter is relevant in polar solvents and relates to the sequential proton-loss electron-transfer (SPLET) mechanism.

Proton Affinity (PA): PA is also a key parameter in the SPLET mechanism.

Electron-Transfer Enthalpy (ETE): This parameter is also associated with the SET-PT mechanism. nih.gov

Studies on 2-(trifluoromethyl)phenothiazine derivatives have utilized DFT to calculate these parameters to theoretically assess their antioxidative properties. nih.govdntb.gov.uanih.gov

Below is a table illustrating the type of thermochemical data that can be generated through DFT calculations for phenothiazine derivatives, based on published research on similar compounds.

| Parameter | Description | Significance in Reactivity |

| Bond Dissociation Enthalpy (BDE) | Energy required to break a bond homolytically. | Lower values suggest greater ease of hydrogen atom donation, indicating potential antioxidant activity. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule in the gaseous phase. | Lower values indicate a greater propensity for electron donation, relevant in electron transfer processes. |

| Proton Dissociation Enthalpy (PDE) | The enthalpy change associated with the deprotonation of a molecule in the gas phase. | Important for understanding reactivity in protic environments and acid-base properties. |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | A measure of the molecule's gas-phase basicity. |

| Electron-Transfer Enthalpy (ETE) | The enthalpy change when a molecule accepts an electron. | Indicates the ease with which a molecule can be reduced. |

Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules, Natural Bond Orbital, Noncovalent Interaction)

The topological analysis of electron density provides a deeper understanding of chemical bonding and noncovalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM): Proposed by R. F. W. Bader, QTAIM is a model that analyzes the electron density distribution to define atoms and bonds. mdpi.com By locating critical points in the electron density, QTAIM can characterize the nature of chemical bonds, including weak intramolecular interactions like hydrogen bonds. nih.gov In studies of phenothiazine derivatives, QTAIM has been used to identify and characterize intramolecular hydrogen bonds, which can influence the molecule's conformation and properties. nih.govdntb.gov.uanih.gov

Natural Bond Orbital (NBO): NBO analysis is used to study charge distribution and orbital interactions within a molecule. nih.gov It provides insights into charge transfer and delocalization, which are important for understanding the electronic properties and reactivity of conjugated systems like the phenothiazine ring.

Noncovalent Interaction (NCI) Analysis: NCI analysis is a method for visualizing and characterizing noncovalent interactions in 3D space. up.ac.za It identifies regions of low electron density where the reduced density gradient is small, which are indicative of interactions such as van der Waals forces, hydrogen bonds, and steric clashes. up.ac.za This method complements QTAIM by providing a more comprehensive picture of the noncovalent interactions that stabilize molecular structures. up.ac.za

The following table summarizes the applications of these topological analysis methods in the study of phenothiazine derivatives.

| Method | Application | Insights Gained |

| Quantum Theory of Atoms in Molecules (QTAIM) | Identification and characterization of chemical bonds and noncovalent interactions. | Provides quantitative data on bond strength and the nature of intramolecular interactions like hydrogen bonds. mdpi.comnih.gov |

| Natural Bond Orbital (NBO) | Analysis of charge distribution and orbital interactions. | Elucidates charge transfer, hyperconjugation, and delocalization effects within the molecule. nih.gov |

| Noncovalent Interaction (NCI) Analysis | Visualization and characterization of noncovalent interactions in 3D space. | Reveals the presence and nature of van der Waals interactions, hydrogen bonds, and steric repulsion. up.ac.za |

Molecular Orbital Calculations and Electronic Properties

Molecular orbital (MO) calculations are fundamental to understanding the electronic properties of molecules. The energies of the HOMO and LUMO are particularly important. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. samipubco.com